

An In-depth Technical Guide to 2-Benzofurylboronic Acid

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Compound of Interest

Compound Name: 2-Benzofurylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzofurylboronic acid**, a versatile reagent in modern organic synthesis. With a focus on its applications in drug discovery and materials science, this document details its chemical properties, synthesis, and key reaction protocols, offering valuable insights for researchers in these fields.

Core Properties of 2-Benzofurylboronic Acid

2-Benzofurylboronic acid is a stable, crystalline solid that serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions. Its benzofuran moiety is a privileged scaffold found in numerous biologically active compounds.

Property	Value	Reference(s)
Molecular Weight	161.95 g/mol	
Molecular Formula	C ₈ H ₇ BO ₃	[1]
CAS Number	98437-24-2	
Appearance	White to pale yellow crystalline powder	[2]
Melting Point	114-116 °C	[2]
Solubility	Soluble in water	[2]
Synonyms	2-Benzofuranboronic acid, Benzofuran-2-ylboronic acid	[1][2]

Synthesis and Experimental Protocols

The synthesis of **2-Benzofurylboronic acid** and its application in the renowned Suzuki-Miyaura cross-coupling reaction are fundamental to its utility. Below are detailed experimental protocols for both processes.

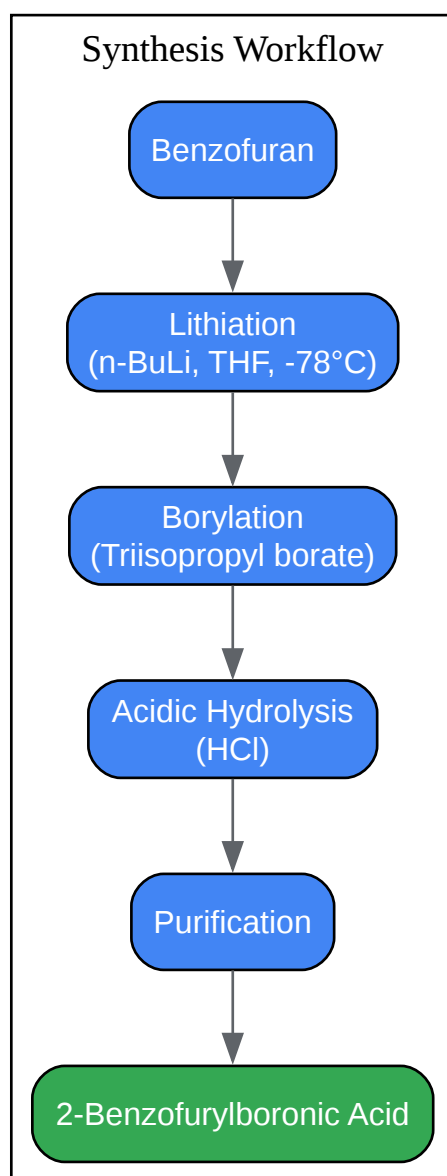
Synthesis of 2-Benzofurylboronic Acid

The most common laboratory-scale synthesis involves the lithiation of benzofuran followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Protocol:

- **Lithiation:** Dissolve benzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this, add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.[3]
- **Borylation:** Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[3]

- Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 5.[3]
- Work-up and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **2-Benzofurylboronic acid** can be purified by recrystallization or silica gel column chromatography to afford a white to pale yellow solid.



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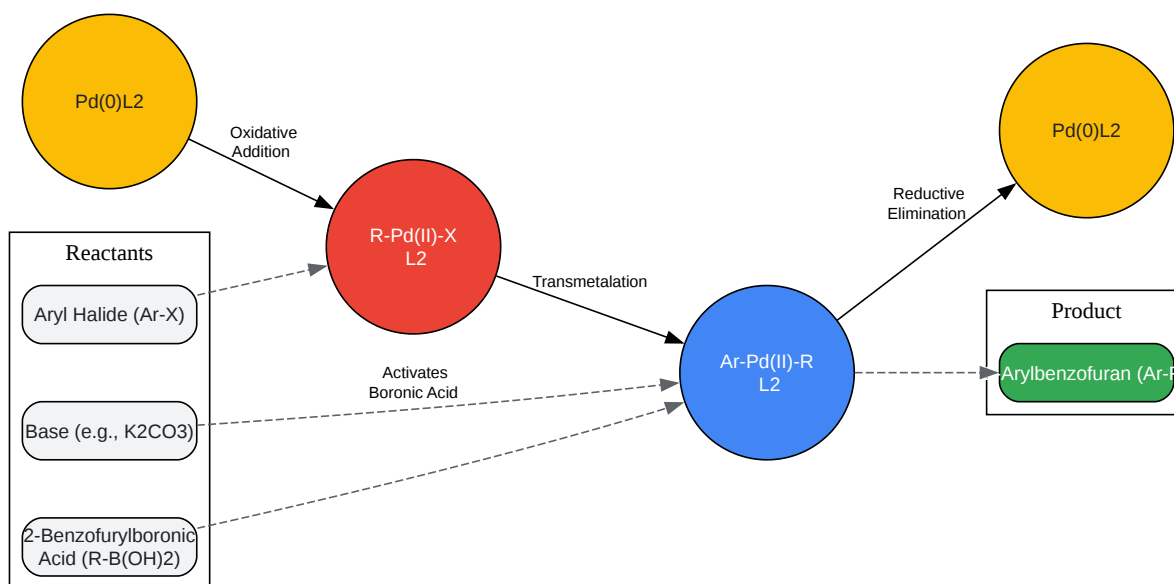
Synthesis of **2-Benzofurylboronic Acid**.

Suzuki-Miyaura Cross-Coupling for 2-Arylbenzofuran Synthesis

2-Benzofurylboronic acid is a key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecules.[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- **Reaction Setup:** In a reaction vessel, combine the aryl halide (e.g., 2-(4-Bromophenyl)benzofuran, 1.0 eq), **2-Benzofurylboronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[\[4\]](#)[\[6\]](#)
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of ethanol and water (1:1 v/v) or dioxane/water.[\[4\]](#)
- **Reaction Conditions:** Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[\[6\]](#)
- **Work-up:** Upon completion, cool the reaction to room temperature. If an aqueous solvent system was used, add brine and extract the product with an organic solvent like dichloromethane or ethyl acetate.[\[4\]](#)[\[6\]](#)
- **Purification:** Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the desired 2-arylbenzofuran derivative.[\[6\]](#)



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Catalytic Cycle of the Suzuki-Miyaura Coupling.

Applications in Drug Discovery and Materials Science

The benzofuran core is a common motif in a wide array of biologically active compounds, and **2-Benzofurylboronic acid** provides a direct route to synthesize derivatives with therapeutic potential.

- Anticancer Agents: The 2-arylbenzofuran scaffold, readily synthesized using **2-Benzofurylboronic acid**, is a key component in the development of novel anticancer agents. These compounds have been investigated as inhibitors of various kinases and as antimicrotubule agents.

- **Enzyme Inhibitors:** Derivatives of **2-Benzofurylboronic acid** have been explored as potent inhibitors of enzymes such as Pim-1 kinase, which is implicated in various cancers.
- **Materials Science:** In addition to its role in medicinal chemistry, **2-Benzofurylboronic acid** is utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and polymers for electronic devices.
- **Chemical Sensors:** The ability of the boronic acid functional group to interact with diols makes it a valuable component in the design of chemical sensors for the detection of specific analytes.

Safety and Handling

2-Benzofurylboronic acid requires careful handling in a laboratory setting. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical. Store in a cool, dry, and well-ventilated area under an inert atmosphere.

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